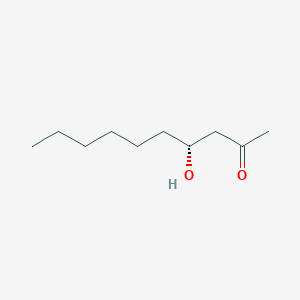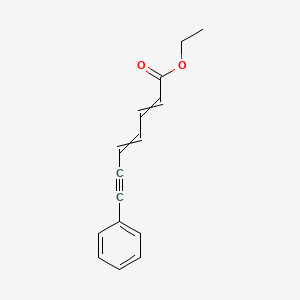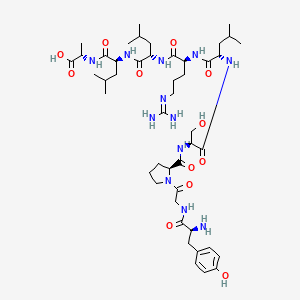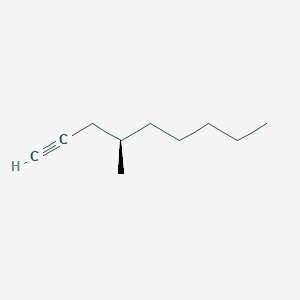
2-Decanone, 4-hydroxy-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decanone, 4-hydroxy-, (4R)- is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The (4R) designation indicates the specific configuration of the hydroxyl group on the fourth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanone, 4-hydroxy-, (4R)- can be achieved through several methods. One common approach involves the oxidation of 2-decanol using oxidizing agents such as permanganic acid and copper sulfate in dichloromethane (DCM) . Another method includes the cyclization of tricarbonyl compounds, which is a biomimetic approach often used in the synthesis of polyketides .
Industrial Production Methods
Industrial production of 2-Decanone, 4-hydroxy-, (4R)- typically involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium chloride and cuprous chloride can enhance the reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Decanone, 4-hydroxy-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include permanganic acid and copper sulfate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: 2-Decanone or decanoic acid.
Reduction: 2-decanol.
Substitution: Various substituted decanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Decanone, 4-hydroxy-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones and alcohols.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Decanone, 4-hydroxy-, (4R)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Decanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-pentanone: A shorter chain analog with similar reactivity but different physical properties.
2-Hydroxy-4-decanone: An isomer with the hydroxyl group on the second carbon instead of the fourth.
Uniqueness
2-Decanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
918820-35-6 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(4R)-4-hydroxydecan-2-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h10,12H,3-8H2,1-2H3/t10-/m1/s1 |
Clave InChI |
RXHDNXZELWCLRL-SNVBAGLBSA-N |
SMILES isomérico |
CCCCCC[C@H](CC(=O)C)O |
SMILES canónico |
CCCCCCC(CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline](/img/structure/B12617789.png)
![1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12617793.png)
![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)
![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)

![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)

![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)



